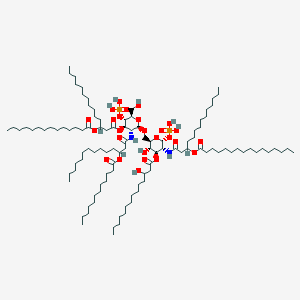

diphospho heptaacyl lipid A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diphospho heptaacyl lipid A is a member of lipid As.

科学的研究の応用

Biochemical Properties

Diphospho heptaacyl lipid A is characterized by its unique acyl chain composition and phosphorylation status. The heptaacyl structure typically consists of seven acyl chains attached to a glucosamine backbone, with two phosphate groups contributing to its overall charge and biological activity. This structural complexity allows it to interact effectively with various host immune receptors, particularly the Toll-like receptor 4 (TLR4), which mediates immune responses.

Table 1: Structural Characteristics of this compound

| Component | Description |

|---|---|

| Acyl Chains | Seven acyl groups |

| Backbone | Glucosamine |

| Phosphate Groups | Two phosphates |

| Biological Role | Immune modulation and signaling |

Immune Response Modulation

This compound is a potent activator of the TLR4-MD-2 receptor complex, triggering pro-inflammatory cytokine production. Research has shown that variations in lipid A structures can significantly influence immune responses. For instance, hexa-acylated forms tend to elicit stronger immune reactions compared to penta-acylated variants, which may be associated with immune evasion strategies employed by certain pathogens .

Therapeutic Potential

Given its role in modulating immune responses, this compound has been explored as a potential adjuvant in vaccine formulations. Its ability to enhance antigen presentation and stimulate T cell responses makes it a valuable candidate for improving vaccine efficacy against various infectious diseases . Furthermore, studies indicate that modifications to lipid A can lead to the development of novel immunotherapeutics aimed at treating conditions such as cancer and autoimmune diseases.

Case Study: Vaccine Development

A recent study investigated the incorporation of this compound into a vaccine against Francisella tularensis. The results demonstrated enhanced immunogenicity and protection in animal models, highlighting its potential as an effective adjuvant .

Pathogen Recognition

This compound is critical for the recognition of bacterial pathogens by the host immune system. Its structural variations are exploited by bacteria to evade host defenses. For example, Neisseria meningitidis produces penta-acylated lipid A variants that exhibit reduced immunogenicity, allowing for successful colonization and infection . Understanding these mechanisms is essential for developing targeted therapies against bacterial infections.

Lipidomics Research

The study of lipids, including this compound, has gained traction in the field of lipidomics. This research area focuses on how lipids influence cellular processes and disease states. For instance, alterations in lipid metabolism have been linked to various diseases such as cancer and neurodegenerative disorders . Investigating these relationships can provide insights into new therapeutic strategies.

Table 2: Lipid Variants and Their Biological Implications

| Lipid Variant | Pathogen | Biological Implication |

|---|---|---|

| Hexa-acylated | E. coli | Strong pro-inflammatory response |

| Penta-acylated | N. meningitidis | Immune evasion |

| Tetra-acylated | Francisella novicida | No TLR4 response; potential pathogenicity |

特性

分子式 |

C110H208N2O26P2 |

|---|---|

分子量 |

2036.8 g/mol |

IUPAC名 |

[1-[[(2R,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-5-hydroxy-4-(3-hydroxytetradecanoyloxy)-2-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate |

InChI |

InChI=1S/C110H208N2O26P2/c1-8-15-22-29-36-43-45-46-48-55-62-68-75-82-98(117)130-91(78-71-64-57-50-39-32-25-18-11-4)85-96(115)111-103-107(135-101(120)84-90(114)77-70-63-56-49-38-31-24-17-10-3)105(122)95(134-110(103)138-140(126,127)128)89-129-109-104(112-97(116)86-92(79-72-65-58-51-40-33-26-19-12-5)131-99(118)81-74-67-60-53-42-35-28-21-14-7)108(106(94(88-113)133-109)137-139(123,124)125)136-102(121)87-93(80-73-66-59-52-41-34-27-20-13-6)132-100(119)83-76-69-61-54-47-44-37-30-23-16-9-2/h90-95,103-110,113-114,122H,8-89H2,1-7H3,(H,111,115)(H,112,116)(H2,123,124,125)(H2,126,127,128)/t90?,91?,92?,93?,94-,95-,103-,104-,105-,106-,107-,108-,109-,110-/m1/s1 |

InChIキー |

VOXDTCSXQHOYKC-FHXZEESPSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。